Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate
Description
Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is a carbamate-protected pyridine derivative featuring a pyrimidine substituent at the 5-position of the pyridine ring. This compound is structurally significant in medicinal chemistry and organic synthesis, where tert-butyl carbamate (Boc) groups are commonly employed as protective moieties for amines.
Properties
IUPAC Name |
tert-butyl N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)19-6-11-4-12(7-16-5-11)13-8-17-10-18-9-13/h4-5,7-10H,6H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAIDIFRYBGHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridinyl and pyrimidinyl derivative. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives reported in the provided evidence. Key differences in substituents, molecular properties, and applications are highlighted.
Structural Analogues and Their Properties
Key Differences and Implications
Bromo Substituents: Introduce steric bulk and reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in tert-butyl (5-bromopyridin-3-yl)carbamate . Pivalamido Group (CAS 1171920-06-1): Improves metabolic stability due to steric shielding, making it valuable in drug design .
Physical Properties: Melting points vary significantly: Pyrazolo-pyrimidine derivatives (195.6–196°C) vs. chromenone hybrids (163–166°C) , reflecting differences in crystallinity and intermolecular interactions.
Synthetic Utility :
- The patent example () employs Pd-catalyzed cross-coupling, a method applicable to the target compound for introducing pyrimidinyl groups.
- Suzuki-Miyaura reactions are validated for pyridine-pyrimidine hybrids, as demonstrated in .
Safety and Handling :
- The fluoro derivative (CAS 1799420-92-0) requires stringent safety protocols due to acute toxicity risks , whereas tert-butyl carbamates generally exhibit lower reactivity hazards.
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